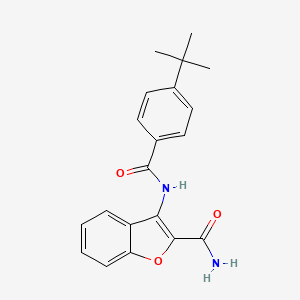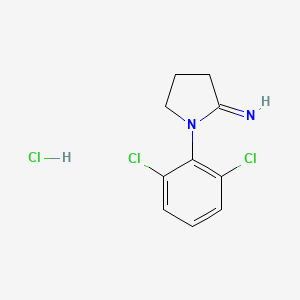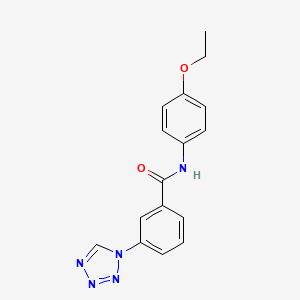![molecular formula C26H22N4O3S B2530356 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 536707-39-8](/img/structure/B2530356.png)
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide" is a structurally complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of amide bonds and the introduction of various functional groups to a core structure. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves the creation of amide linkages and the addition of methoxyamino groups . Similarly, the synthesis of 2-oxo-2-(phen-2-ylpyrrol-2-yl)acetamides includes the formation of oxo and pyrrol groups attached to an acetamide backbone . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate pyrimidoindole and thioether components.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been characterized by their conformation and interplanar angles between amide groups. For example, the 2-acetylaminoacetamide moiety in one of the studied compounds has a linearly extended conformation with an interplanar angle of 157.3 degrees . This information suggests that the compound may also exhibit a specific conformation influenced by the arrangement of its amide groups and the steric hindrance of its substituents.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of amide bonds and other functional groups. The compounds studied in the papers show the potential for hydrogen bonding, both standard N-H...O and non-standard C-H...O types . These interactions are crucial for the biological activity of the compounds and could also be relevant for the compound "this compound", affecting its solubility, stability, and binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of hydrophilic and hydrophobic areas within the molecules can influence their solubility and interactions with biological membranes . Additionally, the affinity of related compounds for the benzodiazepine receptor suggests that the compound may also interact with central nervous system receptors, potentially exhibiting pharmacological activities such as anxiolytic effects .
科学的研究の応用
Synthesis and Biological Activity of Pyrimidoquinolines
Research has focused on synthesizing various fused pyrimidines, including pyrimido[4,5-b]quinolines, due to their enhanced biological activity. One study described a facile synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid, respectively. These compounds have significant therapeutic importance and were synthesized in good yields, highlighting their potential in medicinal chemistry (Nandha Kumar et al., 2001)[https://consensus.app/papers/facile-entry-pyrimido45bquinolines-thio-analogues-kumar/7ba7bc660fb855e889c44aab1bac2e4f/?utm_source=chatgpt].
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceutical compounds, such as acetaminophen, through advanced oxidation processes (AOPs) has been extensively studied. AOPs lead to various by-products and mechanisms, which are crucial for understanding the environmental impact and removal efficiency of these compounds. A review detailed the kinetics, mechanisms, and by-products of acetaminophen degradation via AOPs, contributing valuable insights into environmental chemistry and pollution control (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Neurotoxicity and Environmental Health Perspectives
The neurotoxic effects of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and their hydroxylated derivatives, have been investigated. These compounds have been found in humans and raise concerns regarding their impact on brain development. Research indicates that PBDEs and their metabolites may induce behavioral changes and structural brain alterations, suggesting the need for further investigation into their neurotoxicity and regulatory implications (Dingemans et al., 2011)[https://consensus.app/papers/neurotoxicity-brominated-flame-retardants-indirect-dingemans/5ad8a12997155e17b72e882e3f72f253/?utm_source=chatgpt].
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-6-5-7-17(14-16)27-22(31)15-34-26-29-23-20-8-3-4-9-21(20)28-24(23)25(32)30(26)18-10-12-19(33-2)13-11-18/h3-14,28H,15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUSSECQODZBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)


![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)

![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)